3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide
Description
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide features a fused heterocyclic core comprising thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one. Key structural elements include:
- A 4-butyl group on the triazolo-pyrimidinone ring, enhancing lipophilicity.
- A propanamide linker connected to a 4-ethoxyphenyl moiety, which introduces steric bulk and electron-donating properties.
Its synthesis likely involves condensation of thieno-triazolo-pyrimidinone intermediates with functionalized propanamide derivatives.
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-5-13-26-21(29)20-17(12-14-31-20)27-18(24-25-22(26)27)10-11-19(28)23-15-6-8-16(9-7-15)30-4-2/h6-9,12,14H,3-5,10-11,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUHBSAHSBLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares the target compound with two close analogs:
Key Observations:
- Lipophilicity : The target compound’s 4-ethoxy group likely increases logP compared to the 4-methyl analog (logP = 3.5) , though exact data is unavailable. The chlorine and sulfur in the acetamide analog may further elevate logP, impacting membrane permeability.
- Solubility : The ethoxy group’s polarity could marginally improve aqueous solubility over the methyl variant, but its steric bulk may offset this. The sulfanyl-acetamide analog’s higher polar surface area (~90 Ų) suggests lower cell permeability .
- Stereochemistry : All listed compounds are achiral , simplifying synthesis and avoiding enantiomer-specific activity issues.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide?
- Methodology : The synthesis involves multi-step organic reactions, including cyclocondensation of thieno-triazolo-pyrimidine precursors with propanamide derivatives. Critical steps include:
- Ring formation : Using reagents like sodium hypochlorite for oxidative cyclization under ethanol reflux .
- Substituent introduction : Alkylation or acylation reactions to attach the butyl and ethoxyphenyl groups, optimized via temperature control (60–80°C) and solvent selection (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : A combination of analytical techniques:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring conformation .
- LC-MS : Validates molecular weight and detects impurities .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the crystalline state .
Q. What experimental models are used to assess its biological activity?
- Methodology :
- In vitro assays : Antifungal activity tested via microdilution against Fusarium spp., with IC50 values calculated .
- Cell-based studies : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7) using MTT assays .
- Enzyme inhibition : Kinase or protease inhibition assays to identify molecular targets .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies conducted to optimize this compound’s efficacy?
- Methodology :
- Systematic substitution : Modifying the butyl chain length or ethoxyphenyl group to evaluate effects on bioactivity. For example, replacing the butyl group with shorter alkyl chains reduces antifungal potency .
- Bioisosteric replacement : Substituting the thieno-triazolo core with quinazoline analogs to enhance metabolic stability .
- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., the triazolo-pyrimidine carbonyl) using software like Schrödinger .
Q. How can contradictory data in biological activity or synthesis yields be resolved?
- Methodology :
- Controlled replication : Repeating experiments under standardized conditions (e.g., solvent purity, temperature gradients) .
- Orthogonal assays : Confirming antifungal activity via both agar diffusion and broth microdilution to rule out false positives .
- Computational validation : Molecular dynamics simulations to assess binding consistency across experimental setups .
Q. What computational approaches are used to predict target interactions and off-target effects?
- Methodology :
- Molecular docking : AutoDock Vina or Glide to predict binding affinity for kinases or cytochrome P450 enzymes .
- ADMET prediction : Tools like SwissADME to forecast solubility, permeability, and toxicity risks .
- Network pharmacology : Mapping compound-target-disease networks to identify unintended pathways .
Q. How are stability and degradation profiles characterized under physiological conditions?
- Methodology :
- Forced degradation studies : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions, followed by HPLC to monitor degradation products .
- Accelerated stability testing : Storing at 40°C/75% RH for 6 months to simulate long-term stability .
- Metabolite identification : LC-MS/MS to detect hepatic metabolites in microsomal assays .
Q. What strategies ensure reproducibility in multi-step synthesis across laboratories?
- Methodology :
- Detailed reaction logs : Documenting exact stoichiometry, solvent batches, and stirring rates .
- Intermediate characterization : NMR and MS data for all synthetic intermediates to confirm consistency .
- Collaborative validation : Independent synthesis in separate labs using shared protocols to identify critical variables (e.g., humidity sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
